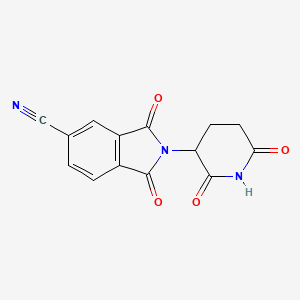

2-(2,6-ジオキソピペリジン-3-イル)-1,3-ジオキソイソインドリン-5-カルボニトリル

概要

説明

The compound “2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile” is a derivative of 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione . It is a solid substance stored at room temperature in an inert atmosphere .

Synthesis Analysis

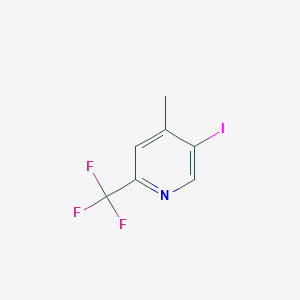

Based on a study, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The synthesis involved several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis

The molecular structure of the compound is represented by the InChI code1S/C13H10N2O5/c16-6-1-2-7-8 (5-6)13 (20)15 (12 (7)19)9-3-4-10 (17)14-11 (9)18/h1-2,5,9,16H,3-4H2, (H,14,17,18) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .

科学的研究の応用

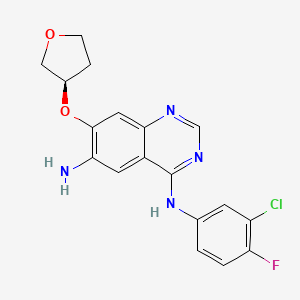

タリドミド系PROTACの開発

この化合物は、タリドミド系PROTAC(プロテオリシス標的キメラ)の開発に使用される官能化セレブロリガンドです . PROTACは、E3ユビキチンリガーゼを募集して特定のタンパク質の分解を標的とする薬剤のクラスです .

カルボキシルリンカーとの迅速な結合

この化合物中のアミン基の存在により、ペプチドカップリング反応を通じてカルボキシルリンカーとの迅速な結合が可能になります . これは、複雑な分子の合成に役立ちます .

還元的アミノ化によるリンカーの付着

この化合物は、還元的アミノ化によるリンカーの付着に適しています . 還元的アミノ化は、多くの医薬品合成における重要なステップである、分子にアミン基を導入する方法です .

タンパク質分解剤ライブラリーのためのビルディングブロック

この化合物は、タンパク質分解剤ライブラリーを作成するための基本的なビルディングブロックとして機能します . タンパク質分解剤は、細胞から特定のタンパク質を除去するために、体の自然なタンパク質分解機構を誘導することによって機能する新しいクラスの薬剤です .

標的タンパク質分解

この化合物は、創薬における新しいアプローチである標的タンパク質分解に使用されます . これには、疾患を引き起こすタンパク質に結合し、その分解を誘発できる小分子を設計することが含まれます .

PROTACの活性に対するリンカー長の影響

この化合物は、PROTACの活性に対するリンカー長の影響を研究するために使用できます . PROTAC分子の2つの部分を接続するリンカーの長さは、その活性を大幅に影響を与える可能性があります .

作用機序

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is the cereblon protein . This protein plays a crucial role in various cellular processes, including cell proliferation and differentiation .

Mode of Action

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile interacts with its target, the cereblon protein, to modulate its function . This interaction leads to changes in the activity of the protein, which can result in altered cellular processes .

Biochemical Pathways

The interaction of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile with the cereblon protein affects various biochemical pathways. These include pathways involved in cell proliferation and differentiation . The downstream effects of these changes can lead to alterations in cellular function and behavior .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile’s action include changes in cell proliferation and differentiation . These changes can have significant effects on the overall behavior and function of cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of cereblon protein activity . It interacts with enzymes such as indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), which is involved in the metabolism of tryptophan . The compound’s interaction with IDO1 leads to the inhibition of this enzyme, thereby affecting the metabolic pathways associated with tryptophan degradation . Additionally, 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile has been shown to interact with various proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cereblon protein . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function and viability . The compound’s ability to modulate protein degradation pathways makes it a potential therapeutic agent for diseases associated with protein dysfunction .

Molecular Mechanism

At the molecular level, 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile exerts its effects through binding interactions with specific biomolecules . It acts as an inhibitor of IDO1, preventing the enzyme from catalyzing the degradation of tryptophan . This inhibition leads to an accumulation of tryptophan and a decrease in downstream metabolites . Additionally, the compound’s interaction with cereblon protein facilitates the degradation of target proteins via the ubiquitin-proteasome pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile have been studied over various time periods. The compound has shown stability under controlled conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound can maintain its biochemical activity, influencing cellular functions consistently . The exact temporal dynamics of its effects may vary depending on the experimental conditions and the specific cellular context .

Dosage Effects in Animal Models

The effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile in animal models have been found to be dose-dependent . At lower doses, the compound exhibits therapeutic effects, modulating protein degradation pathways without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular damage have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is involved in several metabolic pathways, particularly those related to tryptophan metabolism . The compound’s inhibition of IDO1 affects the metabolic flux of tryptophan, leading to changes in metabolite levels . Additionally, it interacts with various enzymes and cofactors, influencing their activity and stability . These interactions play a crucial role in the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is critical for its activity and function . The compound is directed to specific compartments within the cell, such as the nucleus and the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .

特性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4H2,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGORSCXGJUEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

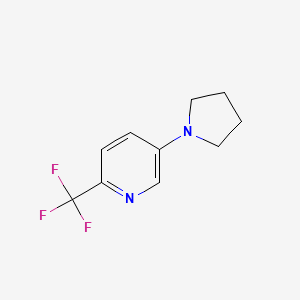

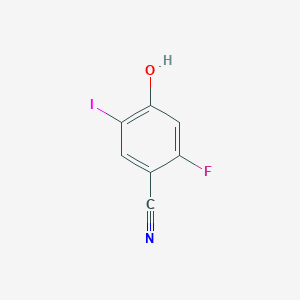

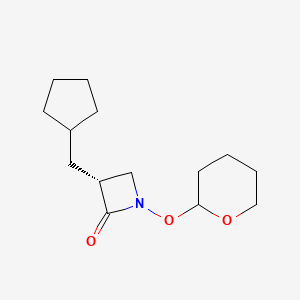

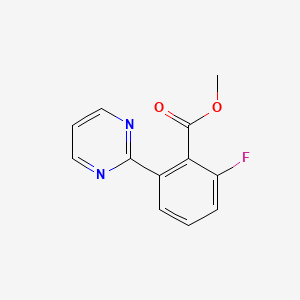

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

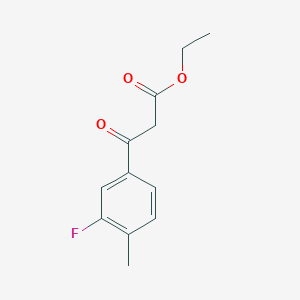

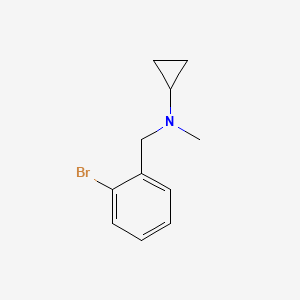

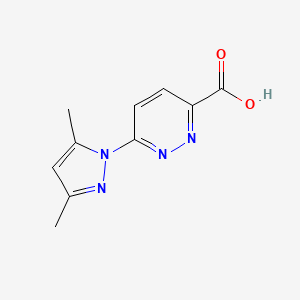

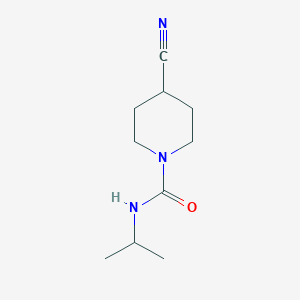

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)